
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a boiling point of approximately 55°C at 100 mm Hg and a density of 1.277 g/mL at 25°C . This compound is primarily used in the production of polymers and copolymers, which have applications in various industries due to their unique properties.
Méthodes De Préparation
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 1,1,3,3,3-pentafluoropropanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers. Common initiators for this reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions. For example, nucleophilic substitution reactions can replace fluorine atoms with hydroxyl or amino groups.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents, such as hydrogen bromide or chlorine, to form addition products.
Applications De Recherche Scientifique
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and low surface energy.
Biology: Fluorinated polymers derived from this compound are used in the development of biomaterials, such as coatings for medical devices, due to their biocompatibility and resistance to biofouling.
Medicine: The compound is explored for use in drug delivery systems, where its unique properties can enhance the stability and release profile of therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,1,3,3,3-pentafluoropropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms imparts unique properties to the resulting polymers, such as low surface energy, chemical resistance, and thermal stability. These properties make the compound suitable for various applications in harsh environments .
Comparaison Avec Des Composés Similaires
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
2,2,3,3,3-Pentafluoropropyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group. It has similar applications in polymer synthesis.
2,2,3,3-Tetrafluoropropyl methacrylate: Contains one less fluorine atom, resulting in slightly different properties and applications.
1,1,1,3,3-Pentafluoropropane: A hydrofluorocarbon used primarily as a blowing agent in foam insulation
These comparisons highlight the unique properties of this compound, particularly its high fluorine content, which imparts superior chemical resistance and low surface energy to the resulting polymers .
Propriétés
Numéro CAS |
80110-84-5 |
|---|---|
Formule moléculaire |
C7H7F5O2 |
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
1,1,3,3,3-pentafluoropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H7F5O2/c1-4(2)5(13)14-7(11,12)3-6(8,9)10/h1,3H2,2H3 |
Clé InChI |
NSPKSMNYLJPJMN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(CC(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


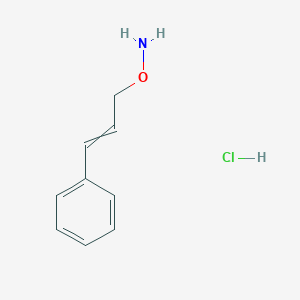

![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
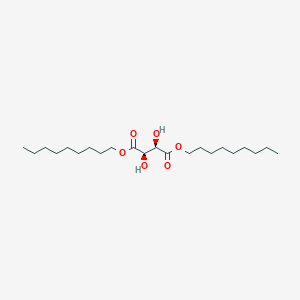

![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
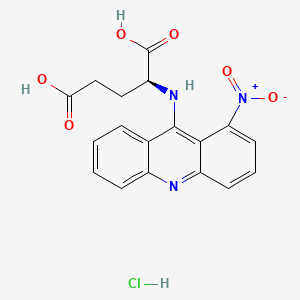
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
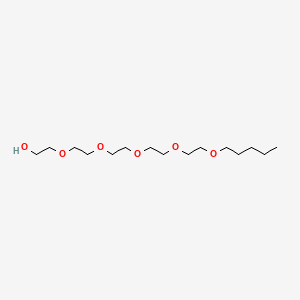
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
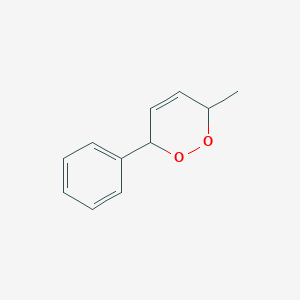

silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
